![molecular formula C5H7N3 B1331538 2-Methylpyrimidin-5-amine CAS No. 39889-94-6](/img/structure/B1331538.png)
2-Methylpyrimidin-5-amine
Overview
Description
2-Methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H7N3 . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 2-Methylpyrimidin-5-amine and its derivatives involves several steps. For instance, novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another process for the preparation of 2-amino-5-methylpyridine involves reacting 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound .Molecular Structure Analysis
The molecular structure of 2-Methylpyrimidin-5-amine can be analyzed using various techniques such as molecular geometry optimization, vibrational analysis, frontier molecular orbital (FMO), molecular electrostatic potential (MEP), natural bond order (NBO), global reactive descriptors, and Fukui functions .Chemical Reactions Analysis
The chemical reactions involving 2-Methylpyrimidin-5-amine can be complex and varied. For instance, it has been found that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylpyrimidin-5-amine include a molecular weight of 109.129 Da, a monoisotopic mass of 109.063995 Da, and a chemical formula of C5H7N3 . It also has a density of 1.2±0.1 g/cm3, a boiling point of 222.2±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Scientific Research Applications
Antimicrobial Applications
Pyrimidines, including 5-Amino-2-methylpyrimidine, have been found to have widespread therapeutic applications, including antimicrobial properties . They are used in the development of drugs that combat various microbial infections.
Antimalarial Applications
5-Amino-2-methylpyrimidine has potential applications in the treatment of malaria . It’s used in the synthesis of antimalarial drugs, providing an alternative mechanism of action against the disease.
Antiviral Applications
This compound also has antiviral properties . It’s used in the development of antiviral drugs, offering a new approach to treating viral infections.
Anticancer Applications
5-Amino-2-methylpyrimidine is used in the development of anticancer drugs . It’s part of the pyrimidine scaffold that has found widespread therapeutic applications, including anticancer properties.
Anti-inflammatory and Analgesic Applications
This compound has anti-inflammatory and analgesic properties . It’s used in the development of drugs that relieve pain and reduce inflammation.
Anticonvulsant Applications
5-Amino-2-methylpyrimidine has potential applications in the treatment of convulsions . It’s used in the development of anticonvulsant drugs.
Antitrypanosomal Applications
New 2-aminopyrimidine derivatives, which can be synthesized from 5-Amino-2-methylpyrimidine, have shown good antitrypanosomal activity . They can be used in the development of drugs to treat sleeping sickness caused by Trypanosoma brucei rhodesiense.
Antiplasmodial Applications
Some 2-aminopyrimidine derivatives, which can be synthesized from 5-Amino-2-methylpyrimidine, have shown excellent antiplasmodial activity . They can be used in the development of drugs to treat malaria caused by Plasmodium falciparum.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Amino-2-methylpyrimidine is the enzyme Aminopyrimidine aminohydrolase . This enzyme is involved in the thiamine biosynthetic process and thiamine diphosphate biosynthetic process .
Mode of Action
5-Amino-2-methylpyrimidine interacts with its target, Aminopyrimidine aminohydrolase, by undergoing an amino-pyrimidine hydrolysis reaction . This reaction occurs at the C5’ of the pyrimidine moiety of thiamine compounds, which is part of a thiamine salvage pathway . The compound is converted from 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) .
Biochemical Pathways
The action of 5-Amino-2-methylpyrimidine affects the thiamine biosynthetic pathway . This pathway is crucial for the synthesis of thiamine, an essential nutrient for human health . The compound plays a role in the regeneration of the thiamine pyrimidine from thiamine degraded products present in the environment .
Result of Action
The action of 5-Amino-2-methylpyrimidine results in the conversion of 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) . This conversion is part of a thiamine salvage pathway, which is crucial for the regeneration of the thiamine pyrimidine .
properties
IUPAC Name |
2-methylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-7-2-5(6)3-8-4/h2-3H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPRNGGSKJHOFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304310 | |
Record name | 2-Methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39889-94-6 | |
Record name | 39889-94-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-methyl-5-pyrimidinamine, as part of the moxonidine structure, contribute to its antihypertensive effects?
A: 2-Methyl-5-pyrimidinamine is a crucial component of the moxonidine molecule, an antihypertensive agent. Research suggests that moxonidine primarily exerts its antihypertensive effects by acting as an agonist at presynaptic alpha-2 receptors in the central nervous system. [, ] This activation leads to a decrease in sympathetic nervous system activity, ultimately reducing blood pressure and heart rate. [] While the specific contribution of the 2-methyl-5-pyrimidinamine moiety to this binding interaction hasn't been fully elucidated in the provided research, it's likely crucial for the overall structure and binding affinity of moxonidine to its target.
Q2: What is the significance of moxonidine's selectivity for alpha-2 receptors compared to other alpha-receptor agonists?
A: Moxonidine demonstrates a significantly higher selectivity for presynaptic alpha-2 receptors compared to clonidine, another alpha-2 receptor agonist. [, ] This enhanced selectivity translates into a more targeted antihypertensive effect with potentially fewer side effects. While clonidine displays greater potency at both alpha-1 and alpha-2 receptor subtypes, its less discriminatory binding profile can lead to a wider range of side effects. [] Moxonidine's unique selectivity profile highlights the potential importance of specific structural features, potentially including the 2-methyl-5-pyrimidinamine moiety, in achieving desired pharmacological outcomes.
Q3: Are there any studies investigating the structure-activity relationship (SAR) of compounds containing the 2-methyl-5-pyrimidinamine moiety?
A3: While the provided research focuses on the pharmacological profile of moxonidine, it doesn't delve into detailed SAR studies regarding modifications to the 2-methyl-5-pyrimidinamine scaffold. Investigating how alterations to this core structure affect binding affinity, selectivity, and ultimately, the antihypertensive activity would be valuable. Such research could identify novel compounds with improved potency, selectivity, and potentially fewer side effects.
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